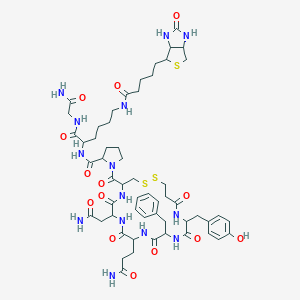
B-Mlvp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “B-Mlvp” is a highly complex organic molecule. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and carboxamide groups, as well as a thieno[3,4-d]imidazole ring system. Compounds of this nature are often of interest in various fields of scientific research due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Formation of the thieno[3,4-d]imidazole ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of amino and oxo groups: These functional groups can be introduced through reactions such as amination and oxidation.
Coupling reactions: The various fragments of the molecule can be coupled using peptide coupling reagents like EDCI or DCC.
Protection and deprotection steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods such as chromatography and crystallization to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups might yield nitro derivatives, while reduction of the oxo groups might yield alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amino and oxo groups.
Medicine: As a potential therapeutic agent due to its complex structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
作用機序
The mechanism of action of the compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: The compound might act as an agonist or antagonist at specific receptors.
Modulation of signaling pathways: The compound might influence cellular signaling pathways by interacting with key proteins.
類似化合物との比較
Similar Compounds
B-Mlvp: This compound is similar in structure but may have different functional groups or substituents.
Other thieno[3,4-d]imidazole derivatives: These compounds share the thieno[3,4-d]imidazole ring system but differ in their side chains and functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
特性
CAS番号 |
130154-83-5 |
|---|---|
分子式 |
C56H78N14O14S3 |
分子量 |
1267.5 g/mol |
IUPAC名 |
N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N14O14S3/c57-43(72)20-19-35-50(78)66-38(27-44(58)73)53(81)67-40(30-87-86-24-21-47(76)62-36(26-32-15-17-33(71)18-16-32)51(79)65-37(52(80)63-35)25-31-9-2-1-3-10-31)55(83)70-23-8-12-41(70)54(82)64-34(49(77)61-28-45(59)74)11-6-7-22-60-46(75)14-5-4-13-42-48-39(29-85-42)68-56(84)69-48/h1-3,9-10,15-18,34-42,48,71H,4-8,11-14,19-30H2,(H2,57,72)(H2,58,73)(H2,59,74)(H,60,75)(H,61,77)(H,62,76)(H,63,80)(H,64,82)(H,65,79)(H,66,78)(H,67,81)(H2,68,69,84) |
InChIキー |
HTQZCIRBYLPLOK-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N |
配列 |
CYFQNCPXG |
同義語 |
1-(2-mercapto)propionic acid-8-(Lys-N(6)-biotin)vasopressin B-MLVP vasopressin, ((2-mercapto)propionic acid)(1)-(Lys-N(6)-biotin)(8)- vasopressin, ((2-mercapto)propionic acid)(1)-(lysine-N(6)-biotin)(8)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















